![molecular formula C9H16O3 B14796065 [(E)-hex-3-enyl] 2-hydroxypropanoate](/img/structure/B14796065.png)
[(E)-hex-3-enyl] 2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-hex-3-enyl] 2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from 2-hydroxypropanoic acid (commonly known as lactic acid) and (E)-hex-3-enol. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hex-3-enyl] 2-hydroxypropanoate typically involves the esterification of (E)-hex-3-enol with 2-hydroxypropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process.
化学反応の分析
Types of Reactions
[(E)-hex-3-enyl] 2-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in the ester can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-hex-3-enol and 2-hydroxypropanoic acid.
Oxidation: (E)-hex-3-enal or (E)-hex-3-enoic acid.
Reduction: (E)-hex-3-enol.
科学的研究の応用
[(E)-hex-3-enyl] 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
作用機序
The mechanism of action of [(E)-hex-3-enyl] 2-hydroxypropanoate in biological systems is not well understood. it is believed to interact with olfactory receptors in the nose, leading to the perception of its fruity aroma. In chemical reactions, the ester bond can be cleaved by hydrolysis, oxidation, or reduction, leading to the formation of various products.
類似化合物との比較
[(E)-hex-3-enyl] 2-hydroxypropanoate can be compared with other esters derived from 2-hydroxypropanoic acid, such as:
Ethyl 2-hydroxypropanoate: Known for its use as a solvent and in the production of biodegradable plastics.
Methyl 2-hydroxypropanoate: Used in the synthesis of pharmaceuticals and as a solvent.
Butyl 2-hydroxypropanoate: Used in the flavor and fragrance industry for its fruity aroma.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
[(E)-hex-3-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4+ |
InChIキー |
NNLLMULULOBXBY-SNAWJCMRSA-N |
異性体SMILES |
CC/C=C/CCOC(=O)C(C)O |
正規SMILES |
CCC=CCCOC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)

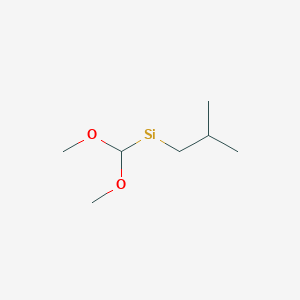
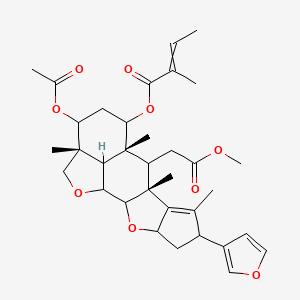
![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)
![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)
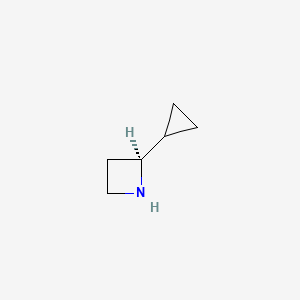
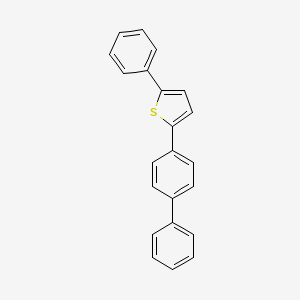
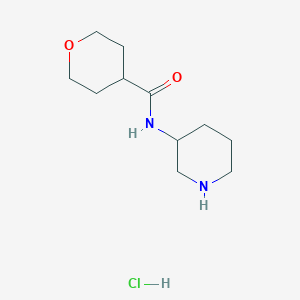
![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)
